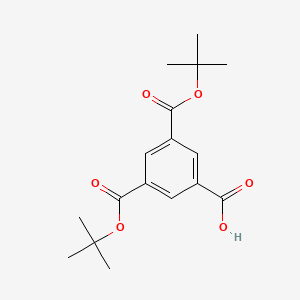

3,5-Bis(tert-butoxycarbonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-16(2,3)22-14(20)11-7-10(13(18)19)8-12(9-11)15(21)23-17(4,5)6/h7-9H,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXMTQDRVWJHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Polyfunctional Aromatic Carboxylates in Chemical Synthesis

Polyfunctional aromatic carboxylates are a class of organic compounds characterized by an aromatic ring substituted with multiple carboxylic acid groups. These molecules are of significant interest in chemical synthesis due to their structural rigidity and the versatile reactivity of the carboxylate function. They serve as crucial building blocks, or linkers, for creating larger, well-defined supramolecular structures. researchgate.net

A primary application for these compounds is in the field of materials science, particularly in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comresearchgate.net The carboxylate groups can coordinate with metal ions to form extended, often porous, networks. mdpi.com The predictable geometry of the aromatic core and the defined positions of the carboxylates allow for the rational design of materials with specific topologies and properties, such as high porosity, luminescence, or unusual magnetic behavior. mdpi.comresearchgate.net Furthermore, polyfunctional aromatic carboxylates are used in polymer chemistry to synthesize high-performance polymers like aromatic polyamides (aramids), which are known for their exceptional thermal stability and mechanical strength. mdpi.com

Significance of Benzoic Acid Derivatives As Versatile Building Blocks

Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry, prized for their utility as versatile building blocks. researchgate.netpreprints.org The benzoic acid framework, consisting of a stable benzene (B151609) ring attached to a carboxyl group, is a common structural motif found in numerous natural products and synthetic compounds. preprints.orgresearchgate.netnih.gov This prevalence has made it a cornerstone in the synthesis of a wide array of functional molecules. annexechem.com

In medicinal chemistry and pharmaceutical development, the benzoic acid scaffold is integral to the structure of many therapeutic agents. preprints.orgmdpi.com By modifying the benzene ring with various functional groups, chemists can fine-tune the pharmacological properties of a molecule to develop drugs for diverse applications. preprints.org Beyond pharmaceuticals, benzoic acid derivatives are essential intermediates in the production of agrochemicals, dyes, and fragrances. researchgate.netannexechem.com The reactivity of the carboxylic acid group allows it to be readily converted into other functionalities, such as esters, amides, or acid chlorides, further expanding its synthetic utility. annexechem.com Recent advancements have also seen benzoic acid derivatives employed in the emerging field of on-surface synthesis, where they are used to construct covalent nanostructures directly on substrate surfaces. researchgate.net

Overview of the Tert Butoxycarbonyl Boc Protecting Group in Organic Synthesis

Strategies for Carbon–Carbon Bond Formation in Benzoic Acid Core Synthesis

The formation of the benzoic acid core is a fundamental step in the synthesis of this compound. Various classical and modern organic chemistry reactions can be employed to construct this aromatic carboxylic acid scaffold.

Carboxylation reactions provide a direct method for introducing a carboxylic acid group onto an aromatic ring. A prominent example is the Grignard reaction, where an aryl magnesium halide is reacted with carbon dioxide. For the synthesis of a disubstituted benzoic acid, a dihalo-substituted benzene (B151609) derivative could serve as a precursor. This approach is a staple in undergraduate organic chemistry for its reliability in forming carbon-carbon bonds.

Another emerging strategy is the rhodium-catalyzed, carboxyl-directed C-H carboxylation of benzoic acids with CO2 under redox-neutral conditions. This method allows for the direct introduction of a second carboxyl group onto a pre-existing benzoic acid, offering a pathway to phthalic acids. While not directly forming the 3,5-substitution pattern, it highlights modern advancements in C-H activation for benzoic acid synthesis.

The oxidation of alkyl-substituted benzenes is a common and industrially significant method for producing benzoic acids. For instance, the commercial production of benzoic acid often involves the partial oxidation of toluene (B28343) using oxygen, catalyzed by cobalt or manganese naphthenates. wikipedia.org This process is valued for its high yield and the use of readily available materials. wikipedia.org

Similarly, substituted toluenes can be oxidized to their corresponding benzoic acids. For example, p-tert-butyltoluene can be oxidized to p-tert-butylbenzoic acid using air over a cobalt acetylacetonate (B107027) catalyst. rsc.org However, it is important to note that the presence of a benzylic hydrogen atom is crucial for this type of oxidation. mychemblog.comchemicalbook.com Therefore, a starting material like 3,5-di-tert-butyltoluene (B81915) would not be a suitable precursor for 3,5-di-tert-butylbenzoic acid via this method due to the absence of benzylic hydrogens on the tert-butyl groups. mychemblog.comchemicalbook.com

A more general laboratory-scale oxidation involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. nih.gov These reagents can oxidize alkyl chains attached to an aromatic ring down to a carboxylic acid, provided there is at least one benzylic hydrogen.

In the context of natural product biosynthesis, benzoic acid formation can occur via a β-oxidative pathway from phenylalanine. This involves the shortening of the C3 side chain by two carbon units, a process that has been elucidated in plants like petunia. google.comsemanticscholar.org

Multicomponent reactions (MCRs) offer an efficient approach to constructing complex molecules, including substituted benzoic acid derivatives, in a single step. wikipedia.orggoogleapis.com These reactions combine three or more reactants to form a product that incorporates substantial portions of each starting material. wikipedia.org For instance, isoindolinone derivatives can be synthesized from a benzoic acid derivative, an amine, and a third component that provides the necessary carbon atom. wikipedia.org While not a direct synthesis of the benzoic acid core itself, these methods demonstrate the utility of benzoic acid derivatives in building more complex molecular architectures.

A specific example involves the reaction of benzoic acid derivatives, amides, and dimethyl sulfoxide (B87167) (DMSO) in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to produce isoindolinones. wikipedia.org Such strategies highlight the potential for developing novel, efficient routes to functionalized benzoic acid systems.

Introduction of tert-Butoxycarbonyl Groups

The introduction of tert-butoxycarbonyl (Boc) groups is a critical step in the synthesis of this compound and its derivatives. This is typically achieved through N-tert-butoxycarbonylation of amines or esterification of hydroxyl groups.

The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under many conditions and its facile removal under acidic conditions. wikipedia.orgelectronicsandbooks.com The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) ((Boc)₂O). wikipedia.org

Several methodologies have been developed for this reaction, including:

Catalyst-free conditions in water: This environmentally friendly approach involves reacting the amine with (Boc)₂O in water, often leading to high yields of the N-Boc derivative. electronicsandbooks.com

Base-catalyzed reactions: The reaction can be carried out in the presence of a base such as sodium bicarbonate or 4-(dimethylamino)pyridine (DMAP) in an organic solvent like acetonitrile (B52724). wikipedia.org

Lewis acid catalysis: Yttria-zirconia based catalysts have been shown to promote the N-tert-butoxycarbonylation of a variety of amines with (Boc)₂O. semanticscholar.org

The general procedure for N-Boc protection often involves dissolving the amine in a suitable solvent, adding the base (if required), followed by the addition of (Boc)₂O. The reaction progress is monitored, and upon completion, the product is isolated and purified. For the synthesis of this compound from 3,5-diaminobenzoic acid, a stoichiometric excess of (Boc)₂O would likely be required to ensure the protection of both amino groups. An analogous compound, 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid, is known, suggesting the feasibility of such a di-substitution. sigmaaldrich.com

Table 1: Examples of N-tert-Butoxycarbonylation of Amines

| Amine Substrate | Reagents and Conditions | Product | Reference |

| Structurally Diverse Amines | (Boc)₂O, water-acetone, catalyst-free, room temperature | N-Boc amines | electronicsandbooks.com |

| Various Amines | (Boc)₂O, Yttria-zirconia catalyst, MeCN, room temperature | N-Boc amines | semanticscholar.org |

| Pyrrolidine | (Boc)₂O, TEA, DCM, 0°C to room temperature | N-Boc pyrrolidine | mychemblog.com |

| General Amines | (Boc)₂O, DMAP, THF, room temperature | N-Boc amines | mychemblog.com |

An alternative strategy for synthesizing this compound involves the esterification of 3,5-dihydroxybenzoic acid with a tert-butanol (B103910) derivative. wikipedia.orghmdb.ca This approach would result in the formation of two tert-butyl ester linkages.

Various methods for the esterification of carboxylic acids with alcohols have been developed. For sterically hindered alcohols like tert-butanol, direct acid-catalyzed esterification can be challenging. However, methods using activating agents are often successful. One such method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) or a calcined hydrotalcite. nih.gov This methodology has been applied to the esterification of various carboxylic acids with tert-butanol. nih.gov

The synthesis of 3,5-bis(benzyloxy)benzoic acid from methyl 3,5-dihydroxybenzoate (B8624769) demonstrates the feasibility of di-alkylation of the 3,5-dihydroxybenzoic acid core, suggesting that a similar di-tert-butoxycarbonylation could be achievable under appropriate conditions. researchgate.net

Table 2: Examples of Esterification of Carboxylic Acids with tert-Butanol

| Carboxylic Acid | Reagents and Conditions | Product | Yield | Reference |

| (4-Methoxyphenyl)acetic acid | tert-butanol, (Boc)₂O, DMAP | tert-butyl (4-methoxyphenyl)acetate | 45% | nih.gov |

| (4-Methoxyphenyl)acetic acid | tert-butanol, (Boc)₂O, calcined hydrotalcite | tert-butyl (4-methoxyphenyl)acetate | 40% | nih.gov |

| Cinnamic acid | tert-butanol, (Boc)₂O, DMAP | tert-butyl cinnamate | 60% | nih.gov |

| Cinnamic acid | tert-butanol, (Boc)₂O, calcined hydrotalcite | tert-butyl cinnamate | 55% | nih.gov |

| N-Boc-L-glutamic acid α-benzyl ester | tert-butanol, (Boc)₂O, DMAP | Di-tert-butyl N-Boc-L-glutamate | 95% | nih.gov |

Advanced Synthetic Techniques

Modern organic synthesis continually seeks more efficient and sustainable methods. For the preparation of this compound derivatives, several advanced techniques have shown significant promise, moving beyond traditional batch processing to offer enhanced reaction control, reduced environmental impact, and access to specific molecular architectures.

Microwave-assisted synthesis utilizes microwave irradiation to heat chemical reactions, offering a powerful alternative to conventional heating methods. ijprdjournal.com This technique is characterized by its ability to heat reaction mixtures rapidly and uniformly, which can dramatically accelerate reaction rates and often leads to higher product yields and purity. ijprdjournal.comijprdjournal.com The process involves the direct coupling of microwave energy with the molecules in the reaction mixture, resulting in efficient and instantaneous internal heating. researchgate.net

The advantages of this methodology are particularly beneficial for reactions that typically require prolonged heating and high temperatures. ijprdjournal.com For instance, in the synthesis of various benzoic acid derivatives, microwave irradiation has been shown to shorten reaction times from hours or days to mere minutes. ijprdjournal.comscielo.br While specific protocols for this compound are not detailed, the principles have been successfully applied to the synthesis of related structures, such as triazolothiadiazole derivatives from substituted benzoic acids scielo.br and 6-methoxy-5,6-dihydro-5-azapurines. nih.gov The precise control over temperature and uniform heating minimizes the formation of side products, simplifying purification. ijprdjournal.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Feature | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Heating Mechanism | Direct molecular heating | Conduction and convection |

| Reaction Time | Significantly reduced (minutes to hours) ijprdjournal.com | Longer (hours to days) ijprdjournal.com |

| Energy Efficiency | Often more energy-efficient due to shorter times ijprdjournal.com | Less efficient due to heat loss |

| Yield & Purity | Generally higher yields and purity ijprdjournal.comijprdjournal.com | Variable, often lower |

| Side Reactions | Minimized due to uniform and rapid heating ijprdjournal.com | More prevalent due to temperature gradients |

Photocatalysis has emerged as a powerful tool in organic synthesis, leveraging light energy to drive chemical transformations. mdpi.com These reactions typically involve a photocatalyst, often a semiconductor material like TiO2, which generates electron-hole pairs upon illumination. mdpi.com These charge carriers can then initiate redox reactions, enabling the formation of key reactive intermediates such as acyl radicals from carboxylic acids. mdpi.comresearchgate.net

Visible-light photoredox catalysis, in particular, offers a mild and efficient platform for constructing carbonyl-containing compounds. mdpi.com For example, coordination polymers based on related structures like 3,5-bis(3,4-dicarboxyphenoxy) benzoic acid have been investigated as photocatalysts for the degradation of organic dyes, demonstrating the photoactivity of such molecular frameworks. researchgate.net Research has also explored the use of organic dyes as photocatalysts for the selective oxygenation of C-H bonds. torvergata.it This approach can convert substrates into aldehydes with high selectivity, avoiding over-oxidation to the corresponding benzoic acid. torvergata.it While direct photocatalytic synthesis of this compound is not prominently documented, these principles establish a foundation for developing novel synthetic routes to its derivatives.

The fundamental process of photocatalytic oxidation involves several key steps:

Generation of electron-hole pairs in the photocatalyst under illumination. mdpi.com

Migration of electrons and holes to the catalyst surface. mdpi.com

Adsorption of reactants onto the catalyst. mdpi.com

Initiation of redox reactions by the charge carriers.

Desorption of the final products. mdpi.com

Mechanochemical methods have been successfully applied to the synthesis of esters and amides from carboxylic acids. omicsonline.orgnih.gov For example, the solvent-free esterification of carboxylic acids with alcohols can be achieved rapidly and in high yields using high-speed ball milling with reagents such as I2/KH2PO2. nih.gov This technique is robust and can even be applied to the late-stage modification of complex natural products. nih.gov Compared to conventional methods, mechanochemistry can reduce the environmental factor (E-factor) by 80–90% and significantly lower energy consumption. omicsonline.org

Another green approach involves the use of biodegradable surfactants, such as Savie, which is derived from vitamin E. proquest.com This surfactant forms nanomicelles in water, creating a medium for organic reactions and obviating the need for environmentally harmful organic solvents. proquest.com This methodology has been applied to a variety of reactions, including Pd-catalyzed cross-couplings, often resulting in higher yields compared to previous methods. proquest.com

Table 2: Green Chemistry Metrics for Conventional vs. Solvent-Free Amidation

| Metric | Conventional Solution-Based Method | Mechanochemical (Ball Milling) Method |

|---|---|---|

| Solvent Use | High (e.g., CH2Cl2, THF, DMSO) researchgate.net | None omicsonline.org |

| Waste Generation | Significant solvent and reagent waste | Minimal omicsonline.org |

| E-Factor | High | Reduced by 80-90% omicsonline.org |

| Energy Consumption | High (for heating/cooling) | Significantly lower per gram of product omicsonline.org |

| Workup | Often requires column chromatography | Minimal, often no chromatography needed omicsonline.org |

Stereoselective synthesis is crucial for producing specific stereoisomers of a chiral molecule, which is of paramount importance in fields like pharmaceuticals and materials science. These approaches employ chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms during a chemical reaction.

A notable example relevant to derivatives containing the tert-butoxycarbonyl (Boc) group is the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. researchgate.net This process utilized a stereoselective lithiation and subsequent carboxylation, where the choice of an achiral diamine ligand was critical for inducing high diastereocontrol. researchgate.net By carefully adjusting reaction conditions, either the cis or trans acid could be obtained selectively. researchgate.net This highlights how reaction parameters can be fine-tuned to achieve a desired stereochemical outcome.

Other transition-metal-free protocols have been developed for the stereoselective synthesis of complex molecules, such as the base-promoted synthesis of conjugated 1,3,5-trienes from alkynones and allyl carbonyl compounds. rsc.org Such methods offer advantages like mild reaction conditions, low cost, and operational simplicity while providing excellent control over the geometry of the newly formed double bonds. rsc.org These examples underscore the power of modern synthetic strategies to construct molecules with precise stereochemistry, a principle directly applicable to the synthesis of complex chiral derivatives of this compound.

Purification and Isolation Protocols

The successful isolation and purification of the target compound are critical final steps in any synthetic procedure. For this compound and its derivatives, a combination of standard and advanced laboratory techniques is employed to achieve high purity. The specific protocol often depends on the nature of the product and the impurities present.

A typical multi-step purification workflow involves the following stages:

Reaction Quenching: The reaction is first stopped, or "quenched," by adding a specific reagent. Commonly, a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) or sodium bicarbonate (NaHCO3) is used to neutralize reagents and halt the reaction. wiley-vch.dersc.org

Extraction: The product is transferred from the aqueous reaction mixture into an immiscible organic solvent. Dichloromethane (B109758) (CH2Cl2), diethyl ether, and ethyl acetate (B1210297) (EtOAc) are frequently used for this purpose. wiley-vch.dersc.org This step is often repeated multiple times to ensure complete transfer of the product. rsc.org

Washing: The combined organic layers are washed with water and brine (a saturated solution of NaCl). This removes water-soluble impurities and residual quenching agents. rsc.org

Drying: Any remaining water is removed from the organic solvent using an anhydrous drying agent, such as sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4). wiley-vch.dersc.org

Concentration: The organic solvent is removed, typically under reduced pressure using a rotary evaporator, to yield the crude product. wiley-vch.dersc.org

Final Purification: The crude material is then subjected to one or more final purification techniques:

Flash Chromatography: The product is passed through a column of silica (B1680970) gel, eluting with a solvent system (e.g., ethyl acetate in pentane) to separate it from impurities based on polarity. wiley-vch.de

Recrystallization: The crude solid is dissolved in a hot solvent (e.g., acetonitrile, ethanol) and allowed to cool slowly. scielo.brrsc.org The pure compound crystallizes out, leaving impurities behind in the solution. rsc.org

Filtration: In cases where the product precipitates out of solution, it is collected by filtration, washed with cold solvent, and dried. rsc.org

Optical resolution of stereoisomers may require more specialized techniques, such as the formation of diastereomeric salts with a chiral resolving agent or chromatography on a chiral stationary phase. researchgate.net

Role in Metal-Organic Framework (MOF) Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs can be finely tuned by judicious selection of both the metallic nodes and the organic linkers. This compound and its derivatives serve as valuable organic linkers in the synthesis of MOFs, offering a means to introduce specific functionalities and control the resulting framework's architecture and properties.

Design and Construction of MOF Architectures with Carboxylate Linkers

The carboxylate group of this compound readily coordinates with metal ions, forming the fundamental linkages that define the structure of a MOF. The presence of the bulky tert-butoxycarbonyl groups on the benzoic acid scaffold plays a crucial role in directing the self-assembly process, influencing the topology and porosity of the final framework. These bulky substituents can act as "steric directors," preventing the formation of overly dense structures and promoting the creation of porous materials. The design principles of MOFs often rely on the geometric and chemical properties of the organic linkers to achieve desired network topologies. mdpi.com

The modular nature of MOF synthesis allows for the systematic variation of linkers to create a wide array of structures. nih.gov Carboxylate-based linkers, such as this compound, are particularly prevalent due to their versatile coordination modes with various metal centers. mdpi.com The resulting MOF architectures can range from simple two-dimensional layers to complex three-dimensional frameworks with intricate pore systems. aminer.cnberkeley.edu

Functionalization of MOFs via Mixed-Ligand Strategies

A powerful approach to fine-tune the properties of MOFs is the use of mixed-ligand strategies, where two or more different organic linkers are incorporated into the same framework. rsc.org This technique allows for the introduction of multiple functionalities within the MOF's pores, leading to enhanced performance in specific applications. For instance, a MOF could be constructed using this compound along with another linker bearing a different functional group, such as an amino or nitro group. mdpi.com

This co-incorporation of linkers can modify the pore environment, affecting the MOF's adsorption selectivity for certain gases or its catalytic activity. The mixed-ligand approach offers a higher degree of control over the final material's properties compared to using a single type of linker. researchgate.netnih.gov The ability to precisely tailor the chemical environment within the pores is a key advantage of this strategy. mdpi.com

| MOF Synthesis Strategy | Description | Potential Outcome |

| Single-Ligand | Utilizes one type of organic linker, such as this compound. | Uniform pore environment and predictable framework topology. |

| Mixed-Ligand | Incorporates two or more different organic linkers into the same framework. rsc.org | Creation of multifunctional materials with tunable pore chemistry and enhanced properties. mdpi.comresearchgate.net |

| Post-Synthetic Modification | Chemical modification of a pre-synthesized MOF to introduce new functionalities. | Allows for the introduction of functional groups that may not be stable under the initial MOF synthesis conditions. |

Porphyrinic MOFs Utilizing Benzoic Acid Scaffolds

Porphyrins are a class of macrocyclic organic compounds that play vital roles in biological systems, most notably in heme and chlorophyll. Incorporating porphyrin units into MOFs creates materials with interesting photophysical and catalytic properties. mdpi.com Benzoic acid and its derivatives are often used to functionalize porphyrin molecules, creating porphyrin-based linkers that can be used to construct porphyrinic MOFs. mdpi.comrsc.org

In the synthesis of some porphyrinic MOFs, benzoic acid itself can be used as a modulator to influence the coordination of the porphyrin center with metal ions and to control the growth of the MOF crystals. acs.orgacs.org This can lead to the formation of ultrathin MOF sheets with high stability and dispersion, which are promising for applications in catalysis and optoelectronics. acs.org The use of benzoic acid scaffolds allows for the rational design of porphyrinic MOFs with diverse topologies and tunable catalytic activities. rsc.org

Tailoring MOF Properties for Specific Applications

The ability to tailor the properties of MOFs is crucial for their application in various fields, including gas storage, separation, and catalysis. The choice of organic linker is a primary tool for this tailoring process. By using linkers like this compound, researchers can influence key MOF characteristics such as pore size, surface area, and chemical functionality. nih.gov

For example, the introduction of specific functional groups via the linker can enhance the MOF's affinity for certain molecules, leading to improved selectivity in gas separation applications. rsc.org The flexibility of the MOF framework, which can be influenced by the organic linker, can also be exploited for molecular sieving applications. researchgate.net Furthermore, the catalytic properties of a MOF can be tuned by altering the Lewis or Brønsted acidity of the metal nodes, a process that can be influenced by the coordinating organic linker. rsc.org

| Property to be Tailored | Method of Tailoring | Example Application |

| Pore Size and Shape | Choice of organic linker length and geometry. nih.gov | Selective gas adsorption and separation. rsc.org |

| Chemical Functionality | Incorporation of functional groups on the organic linker. mdpi.com | Enhanced CO2 uptake, catalysis. researchgate.net |

| Framework Flexibility | Use of flexible organic linkers. researchgate.net | Molecular sieving, controlled guest release. |

| Catalytic Activity | Modification of metal nodes and linker functionality. rsc.org | Lewis/Brønsted acid catalysis. |

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The assembly of these molecules is governed by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. This compound and related molecules are valuable components in the construction of complex supramolecular assemblies due to their defined geometry and ability to participate in specific intermolecular interactions.

Assembly of Spherical Amides and Macrocyclic Compounds

The synthesis of large, shape-persistent macrocyclic and cage-like molecules is a significant challenge in synthetic chemistry. A related compound, 3,5-bis[(tert-butoxycarbonyl)amino]benzoic acid, serves as a key building block in the stepwise synthesis of "spherical amides." mdpi.com These are large, cage-like molecules with a defined three-dimensional structure. The synthesis involves the condensation of multiple monomer units, and the Boc-protected benzoic acid derivative is a crucial component in this assembly process. mdpi.com

The general strategy involves the use of monomers with complementary reactive groups that can be linked together to form a larger cyclic or spherical structure. The tert-butoxycarbonyl groups in these building blocks serve as protecting groups for the amine functionalities, allowing for controlled, stepwise amide bond formation. This approach enables the construction of complex, well-defined supramolecular architectures that would be difficult to access through other methods. The resulting spherical amides have fixed axial chirality and possess internal cavities that can potentially encapsulate guest molecules. mdpi.com

Hydrogen Bonding Networks in Supramolecular Structures

The molecular architecture of this compound, featuring a carboxylic acid group, predisposes it to participate in hydrogen bonding, a fundamental non-covalent interaction in supramolecular chemistry. Carboxylic acids are well-known to form robust and directional hydrogen bonds, most commonly leading to the formation of centrosymmetric dimers through O—H···O interactions between two carboxylic acid moieties. This dimerization is a highly predictable and stable supramolecular synthon.

The stability and directionality of these hydrogen bonds are crucial for the controlled self-assembly of molecules into well-defined supramolecular structures. rsc.orgmpg.de The energy of these interactions dictates the robustness of the resulting network, a key factor in the design of crystalline materials.

Table 1: Common Hydrogen Bonding Motifs in Carboxylic Acids

| Supramolecular Synthon | Description | Interaction Type |

| Dimer | Two molecules linked by a pair of hydrogen bonds. | O—H···O |

| Catemer (Chain) | Molecules linked head-to-tail to form a one-dimensional chain. | O—H···O |

| Higher-order Networks | More complex two- or three-dimensional arrays. | O—H···O and other weak interactions |

Host-Guest Chemistry Applications

Host-guest chemistry involves the complexation of a "guest" molecule within the cavity or binding site of a "host" molecule. thno.org The fundamental interactions governing this phenomenon are non-covalent forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. Host molecules are typically larger structures with well-defined cavities, such as cyclodextrins, calixarenes, and cucurbiturils. thno.org

A review of the scientific literature does not provide specific examples of this compound being utilized as either a host or a guest molecule in host-guest systems. Theoretically, the phenyl ring of the molecule could participate in π-π stacking interactions with other aromatic guests or hosts. However, the molecule itself does not possess a pre-organized cavity characteristic of a typical host. The bulky tert-butoxycarbonyl groups might also sterically hinder its inclusion as a guest within many common host systems. Therefore, while the principles of host-guest chemistry are well-established, direct applications involving this specific compound are not documented. beilstein-journals.org

Precursor in Polymer Science and Functional Materials

Building Blocks for Polyfunctional Materials

This compound serves as a valuable precursor in the synthesis of polyfunctional materials, particularly polymers and dendrimers. Its utility stems from the presence of the tert-butoxycarbonyl (Boc) groups, which are well-established as acid-labile protecting groups in organic synthesis. wikipedia.org This allows for a strategic approach to polymerization where the reactive carboxylic acid functionalities can be masked during initial synthetic steps and then deprotected under specific conditions to enable further reactions.

The general strategy involves using the free carboxylic acid group for initial reactions, such as esterification or amidation, to build a larger molecular framework. Subsequently, the Boc groups can be removed, typically by treatment with a strong acid like trifluoroacetic acid, to unveil two additional carboxylic acid groups. researchgate.net These newly exposed functional groups can then be used for cross-linking, grafting, or further polymerization, leading to the formation of complex, polyfunctional materials. This controlled, stepwise approach is crucial in the synthesis of materials with well-defined architectures and properties. For instance, benzoic acid derivatives are key components in certain polymer formulations, and the ability to control the reactivity of multiple functional groups is essential for creating tailored polymer networks. nih.gov

Organic Monomers for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com The choice of monomer, or "linker," is critical in determining the topology, porosity, and functionality of the resulting COF. Molecules with C3 symmetry, such as 1,3,5-benzenetricarboxylic acid (trimesic acid), are extensively used to create two-dimensional hexagonal networks.

This compound is effectively a protected form of trimesic acid. In the synthesis of COFs, the use of protected monomers can be a strategic choice to control the reaction kinetics and improve the crystallinity of the final material. The bulky and non-polar tert-butoxycarbonyl groups can enhance the solubility of the monomer in organic solvents used for solvothermal synthesis, a common method for preparing COFs. mdpi.com

The synthetic approach would involve the condensation of the protected monomer with other linkers. Following the formation of the initial framework, a post-synthetic deprotection step would be employed to remove the Boc groups. This deprotection would not only reveal the carboxylic acid functionalities within the pores of the COF, potentially altering its surface properties and introducing sites for further functionalization, but is also a critical step for the final framework formation. This strategy of using protected monomers allows for a level of control over the polymerization process that might not be achievable with the unprotected, and often less soluble, trimesic acid.

Table 2: Role of Protected Monomers in COF Synthesis

| Feature | Unprotected Monomer (e.g., Trimesic Acid) | Protected Monomer (e.g., this compound) |

| Solubility | Often low in organic solvents. | Generally higher, facilitating homogeneous reaction conditions. |

| Reactivity | High, can lead to rapid, uncontrolled polymerization and amorphous materials. | Modulated, allowing for slower, more ordered growth, potentially leading to higher crystallinity. |

| Synthesis Strategy | Direct condensation. | Condensation followed by a post-synthetic deprotection step. |

| Final Material | Pores are lined with the inherent functionality of the monomer. | Pores can be post-synthetically modified at the deprotected sites. |

Catalysis and Organocatalysis

Ligand Design for Catalytic Systems

In the field of catalysis, ligands play a pivotal role in modulating the activity, selectivity, and stability of metal catalysts. The design of a ligand involves the strategic placement of coordinating atoms (such as N, P, or O) on a molecular scaffold that can bind to a metal center. The electronic and steric properties of the ligand are crucial in determining the performance of the resulting catalyst complex.

There is no specific mention in the reviewed literature of this compound being directly used or modified to create a ligand for catalytic systems. However, its structure presents several features that could, in principle, be exploited in ligand design. The rigid benzene core provides a stable scaffold. The carboxylic acid group, as well as the ester groups, could be chemically transformed into various other functionalities, such as amides, amines, or phosphines, which are common coordinating groups in ligands. For example, the carboxylic acid could be coupled with chiral amines to introduce stereochemical control.

The development of new ligands is a continuous effort in catalysis, and molecules like this compound represent potential starting points for the synthesis of novel ligand architectures. tcichemicals.comresearchgate.net The synthetic versatility of the carboxylic acid and ester groups allows for a modular approach to ligand synthesis, where different coordinating moieties could be introduced to tailor the ligand for a specific catalytic application. However, it must be emphasized that this remains a theoretical possibility without concrete examples in the current body of scientific research.

Role in Asymmetric Transformations

A comprehensive review of scientific literature and chemical databases does not reveal established applications of this compound as a direct chiral ligand or catalyst in asymmetric transformations. While the design of chiral ligands and catalysts is a significant area of chemical research, and the use of bulky substituents is a common strategy to create effective chiral environments, there are no specific, documented instances of this compound itself being employed to induce enantioselectivity in chemical reactions.

The structural motif of a 3,5-disubstituted benzene ring is common in the architecture of chiral ligands. Often, bulky groups are placed at these positions to create steric hindrance that can influence the stereochemical outcome of a reaction. For instance, ligands incorporating 3,5-di-tert-butylphenyl groups have been noted for their role in creating a sterically demanding chiral pocket around a metal center, which can lead to high enantioselectivity. However, this pertains to the tert-butyl group directly attached to the phenyl ring, rather than the tert-butoxycarbonyl groups present in this compound.

Research in asymmetric catalysis is vast, with a continuous development of new chiral ligands and organocatalysts. The absence of this compound in this specific role within the reviewed literature suggests that it is not a commonly utilized compound for this purpose. It is primarily recognized as a building block in the synthesis of dendrimers, polymers, and metal-organic frameworks, where its key feature is its trifunctional nature, rather than any inherent chirality or ability to induce chirality in other molecules.

Further research would be necessary to explore the potential of derivatives of this compound in the field of asymmetric catalysis.

Reactivity and Mechanistic Studies of 3,5 Bis Tert Butoxycarbonyl Benzoic Acid

Reaction Pathways of Carboxylic Acid Moieties

The single free carboxylic acid at the 1-position of the aromatic ring is the primary site for reactions such as esterification and amidation. Its reactivity is governed by the activation of the carboxyl group to facilitate nucleophilic attack.

The carboxylic acid group of 3,5-Bis(tert-butoxycarbonyl)benzoic acid can be converted to an ester through various methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com This is an equilibrium-driven reaction where the use of excess alcohol or the removal of water shifts the equilibrium towards the formation of the ester product. masterorganicchemistry.comyoutube.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com This pathway allows for the selective esterification of the free carboxylic acid while the two tert-butyl ester groups at the 3- and 5-positions remain intact, provided that strongly acidic conditions that could cleave the tert-butyl groups are carefully controlled.

The formation of an amide bond from the carboxylic acid moiety is a fundamental transformation. This reaction requires the "activation" of the carboxylic acid, as the direct reaction with an amine is generally unfavorable and requires high temperatures. luxembourg-bio.com Activation is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com

A multitude of coupling reagents have been developed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are classic reagents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then readily attacked by an amine to form the amide bond. To improve efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often used, which form active esters that are less prone to side reactions. luxembourg-bio.com Other classes of modern coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which also proceed through the formation of active ester intermediates. luxembourg-bio.com The choice of reagent and reaction conditions allows for the efficient formation of amides from this compound without affecting the tert-butyl ester protecting groups.

| Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a reactive O-acylisourea intermediate. luxembourg-bio.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | Generates an active ester intermediate. |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Forms OAt/OBt active esters which then react with amines. luxembourg-bio.com |

The activation of the carboxylic acid is the pivotal step for both esterification and amide bond formation. Beyond the methods mentioned above, carboxylic acids can be converted into more reactive derivatives like acyl chlorides or acid anhydrides. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a highly reactive acyl chloride. This acyl chloride can then react readily with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, respectively.

Another strategy involves the in-situ generation of active esters. Reagents such as tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate can efficiently produce benzotriazinonyl esters, which serve as effective intermediates for reactions with primary and secondary amines to yield amides. biu.ac.il These activation methods are generally compatible with the tert-butyl ester groups present on the molecule, allowing for selective functionalization of the free carboxylic acid.

Reactivity of tert-Butoxycarbonyl Protecting Groups

The two tert-butoxycarbonyl groups in this compound function as protecting groups for the carboxylic acids at the 3- and 5-positions. Their reactivity is primarily characterized by their stability under basic and nucleophilic conditions and their lability under acidic conditions.

The tert-butyl (tBu) ester is a common acid-labile protecting group. organic-chemistry.org Its removal is typically achieved under acidic conditions, which proceed via a mechanism involving the protonation of the ester's carbonyl oxygen or ether oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and the free carboxylic acid. The tert-butyl cation is subsequently quenched by a nucleophile or eliminated as isobutylene (B52900).

A variety of reagents can be employed for the selective deprotection of tert-butyl esters. While strong acids like trifluoroacetic acid (TFA) are effective, milder and more selective conditions have been developed to enhance compatibility with other acid-sensitive functional groups. niscpr.res.innih.govuq.edu.au Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane (B109758) or ytterbium triflate (Yb(OTf)₃) in nitromethane have proven effective for the chemoselective cleavage of tert-butyl esters in the presence of other ester groups like benzyl (B1604629) or methyl esters. niscpr.res.innih.govuq.edu.au Aqueous phosphoric acid has also been reported as an environmentally benign reagent for this transformation. organic-chemistry.orgorganic-chemistry.org

| Reagent | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Ytterbium triflate (Yb(OTf)₃) | 5 mol% in nitromethane, 45-50°C | Selective cleavage in the presence of benzyl, allyl, and methyl esters. niscpr.res.in | niscpr.res.in |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Allows for chemoselective hydrolysis of t-butyl esters. nih.govuq.edu.au | nih.govuq.edu.au |

| Aqueous Phosphoric Acid | - | Mild and selective for t-butyl esters and ethers over benzyl esters and TBDMS ethers. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |

| Tris(4-bromophenyl)aminium radical cation (Magic Blue) / Triethylsilane | Room Temperature | Mediates mild OtBu deprotection under non-acidic conditions. acs.org | acs.org |

Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed by a specific set of reagents without affecting the others. bham.ac.ukfiveable.me This allows for the sequential and selective unmasking and reaction of different functional groups within a complex molecule. bham.ac.uk

The structure of this compound is well-suited for orthogonal strategies. The tert-butyl esters are stable to a wide range of conditions, including those used for the removal of other common protecting groups. For instance, a benzyl ester, which is typically removed by catalytic hydrogenolysis, can be selectively cleaved in the presence of tert-butyl esters. Conversely, the tert-butyl esters can be selectively removed with acid while the benzyl ester remains intact. This orthogonality is fundamental in complex syntheses, such as in the preparation of dendrimers or modified peptides. acs.orgresearchgate.net

| Protecting Group | Structure | Cleavage Condition | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) Ester | -COOtBu | Acidic (e.g., TFA, ZnBr₂) | Stable to hydrogenolysis and basic conditions. |

| Benzyl (Bn) Ester | -COOBn | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mildly acidic and basic conditions. |

| Allyl (All) Ester | -COOAll | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to acidic and basic conditions. |

In a hypothetical scenario, if the free carboxylic acid of the title compound were converted to a benzyl ester, the resulting tri-ester could be selectively deprotected at either the tert-butyl or benzyl positions by choosing the appropriate reagent, demonstrating a classic orthogonal approach.

Aromatic Ring Functionalization and Transformations

The functionalization of the aromatic ring of this compound is influenced by the directing effects of its substituents. The carboxylic acid group typically directs incoming electrophiles to the meta positions, while also enabling ortho-functionalization through directed metalation. However, in this specific molecule, the existing 3,5-substituents sterically and electronically modulate these standard reactivity patterns.

Carbon-hydrogen (C-H) activation is a powerful strategy for direct functionalization of aromatic rings, often catalyzed by transition metals like ruthenium, rhodium, or palladium. In benzoic acid derivatives, the carboxylic acid group can act as an effective directing group, coordinating to the metal center and facilitating the cleavage of a C-H bond at the ortho position. This process, known as ortho-C-H activation or functionalization, is a common pathway for forming new carbon-carbon or carbon-heteroatom bonds.

For this compound, the ortho positions (C2 and C6) relative to the carboxylic acid are unsubstituted and, in principle, available for activation. A typical C-H activation cycle involves the coordination of the carboxylate to a metal catalyst, followed by the formation of a metallacycle intermediate through C-H bond cleavage at the ortho position. This intermediate can then react with various coupling partners, such as olefins or alkynes, to achieve annulation or other functionalizations.

However, the presence of the two bulky tert-butoxycarbonyl groups at the C3 and C5 positions introduces significant steric hindrance around the potential C-H activation sites (C2, C4, C6). This steric crowding could impede the approach of the bulky metal catalyst complex, potentially reducing the efficiency of ortho-functionalization compared to less substituted benzoic acids. Functionalization at the C4 position, while electronically disfavored by the meta-directing nature of all three substituents, might be sterically more accessible. No specific studies detailing successful C-H activation and annulation on this particular substrate have been reported.

Table 1: Potential Sites for C-H Activation on this compound

| Position | Relation to -COOH | Relation to -COOBoc | Steric Hindrance | Likelihood of Directed Activation |

|---|---|---|---|---|

| C2 | ortho | ortho | High | Possible, but sterically hindered |

| C4 | para | ortho | Moderate | Unlikely via carboxylate direction |

Oxidative coupling reactions involve the formation of a new bond between two nucleophilic centers, accompanied by the action of an external oxidant. These reactions can occur intramolecularly or intermolecularly. For benzoic acid derivatives, oxidative coupling can be used to form biaryl compounds or to introduce new functional groups. The mechanisms often involve single electron transfer (SET) processes and can be catalyzed by various metals or proceed under metal-free conditions, for instance, using iodine and an oxidant like tert-butyl hydroperoxide (TBHP).

In the context of this compound, the aromatic ring is rendered electron-deficient by the three electron-withdrawing groups (-COOH and two -COOBoc groups). This electronic property would make the ring less susceptible to oxidative processes that rely on the electron richness of the aromatic system. However, specific reaction conditions employing potent oxidants could potentially lead to coupling reactions. For example, a hypothetical intermolecular oxidative coupling with another aromatic compound would likely be challenging due to the deactivated nature of the ring. Intramolecular cyclization reactions could be envisioned if a suitable nucleophilic tether were attached to the molecule, though no such transformations have been specifically reported for this compound.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the synthesis of cyclic compounds. The classic Diels-Alder reaction involves a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com Aromatic compounds like benzene (B151609) and its derivatives are generally poor substrates for Diels-Alder reactions under thermal conditions. libretexts.org This is because the reaction would require the disruption of the highly stable aromatic system, which is energetically unfavorable.

Consequently, this compound is not expected to participate as either the diene or dienophile component in a standard Diels-Alder reaction. wikipedia.orgyoutube.com For the aromatic ring to act as a diene, a significant loss of aromatic stabilization energy would be required. For it to act as a dienophile, the reaction would be limited to one of the formal double bonds within the ring structure, which is also energetically costly.

While photochemical [2+2] cycloadditions are known for some aromatic systems, these reactions typically require specific chromophores and reaction conditions that facilitate the excitation of the π-system. libretexts.orgyoutube.com There is no available literature suggesting that this compound undergoes such cycloaddition reactions.

Derivatization and Functionalization Strategies

Modification of Carboxylic Acid Functionality

The carboxylic acid group of 3,5-Bis(tert-butoxycarbonyl)benzoic acid is the primary site for initial functionalization, enabling its linkage to other molecules. This is typically achieved by converting the carboxylic acid into more reactive species that can readily undergo coupling reactions.

Conversion to Acyl Azides and Other Reactive Intermediates

Similarly, the carboxylic acid can be converted into other reactive intermediates such as active esters. These are often prepared for use in solid-phase synthesis or when coupling with sensitive substrates. Common activating agents include N-hydroxysuccinimide (NHS) or various phosphonium (B103445) and uronium salts, which generate esters that are highly susceptible to nucleophilic attack by amines.

Peptide Coupling Agents and Methods

A significant application of this compound is its use as a linker or scaffold in peptide synthesis. The carboxylic acid is activated in situ using standard peptide coupling reagents to facilitate the formation of an amide bond with the N-terminus of a peptide chain or an amino-functionalized solid support.

In the synthesis of complex radiopharmaceuticals, this compound has been successfully coupled to resin-bound peptides. google.comtum.de Standard solid-phase peptide synthesis (SPPS) protocols are employed, where the carboxylic acid is activated with a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). This methodology allows for the efficient elongation of peptide chains, incorporating the benzoic acid derivative as a core structural element.

Table 1: Peptide Coupling Agents Used with this compound

| Coupling Agent | Abbreviation | Typical Base | Application Context |

|---|---|---|---|

| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | N,N-diisopropylethylamine (DIEA) | Solid-Phase Peptide Synthesis |

| (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | N,N-diisopropylethylamine (DIEA) | Solid-Phase Peptide Synthesis |

| 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HATU | N,N-diisopropylethylamine (DIEA) | Solid-Phase Peptide Synthesis |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | 2,4,6-collidine | Solid-Phase Peptide Synthesis |

This table is generated based on common coupling agents used in peptide synthesis and may not represent all possible reagents for this specific compound.

Functionalization of tert-Butoxycarbonyl Protected Sites

The two tert-butoxycarbonyl (Boc) groups provide robust protection for the amino functionalities at the 3- and 5-positions of the benzoic acid ring. Their removal unmasks the reactive amino groups, opening pathways for further derivatization.

Post-Synthetic Modifications after Deprotection

Following the integration of the this compound moiety into a larger molecule via its carboxylic acid, the Boc protecting groups can be removed to expose the diamino functionalities. This deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

Once deprotected, the resulting 3,5-diaminobenzoyl core can undergo a variety of post-synthetic modifications. The two newly formed amino groups can be acylated, alkylated, or used as points for further branching in the synthesis of dendrimers or other complex architectures. For instance, they can be reacted with activated carboxylic acids to form new amide bonds, or with aldehydes in reductive amination reactions.

Selective Derivatization in Polyfunctional Systems

In complex syntheses, particularly on a solid support, the Boc groups on the benzoic acid ring can remain in place while other protecting groups are selectively removed. For example, in the synthesis of radiopharmaceutical precursors, the fluorenylmethyloxycarbonyl (Fmoc) group of a peptide chain and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on an amino acid side chain can be cleaved under basic and hydrazinolytic conditions, respectively, without affecting the acid-labile Boc groups of the incorporated benzoic acid moiety. google.comtum.de This orthogonality of protecting groups is crucial for the stepwise construction of intricate polyfunctional molecules, allowing for precise control over which part of the molecule is being modified at any given stage.

Integration into Complex Molecular Architectures

The trifunctional nature of this compound makes it an excellent building block for the construction of larger, well-defined molecular architectures such as dendrimers, macrocycles, and complex bioconjugates.

Its C2-symmetric nature, once the carboxylic acid is functionalized, provides a scaffold for divergent synthetic approaches. After deprotection of the Boc groups, the two amino functionalities can serve as branching points for the next generation in dendrimer synthesis. The rigid aromatic core imparts a defined spatial arrangement to the resulting macromolecule.

In the field of medicinal chemistry, this compound has been utilized as a linker to construct complex molecules for targeted applications. For example, it has been incorporated into precursors for silicon-fluoride acceptor (SiFA) substituted radiopharmaceuticals. google.comtum.de In these structures, the benzoic acid derivative acts as a central scaffold, connecting a peptide targeting moiety to other functional components of the molecule. This highlights its role in creating highly organized and functional supramolecular assemblies.

This compound: Applications in Advanced Supramolecular Architectures

A detailed exploration of the derivatization and functionalization strategies employing this compound reveals its emerging role as a versatile building block in the construction of complex molecular systems. This article focuses on its specific applications in the synthesis of metal-organic frameworks (MOFs), macrocycles, and molecular cages, highlighting its utility in creating tailored structural and functional properties.

The strategic design of porous materials and complex molecular architectures relies heavily on the judicious selection of organic building blocks. Among these, this compound, a derivative of trimesic acid, offers unique advantages. The presence of two bulky tert-butoxycarbonyl (Boc) protecting groups provides a mechanism for controlled, stepwise synthesis and functionalization, making it a valuable tool for chemists in the field of materials science and supramolecular chemistry.

The core utility of this compound lies in its trifunctional nature, with one carboxylic acid group and two Boc-protected carboxylic acid groups. This arrangement allows for selective reactions and subsequent deprotection to introduce further complexity.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The ability to systematically alter the components of a MOF, a strategy known as building block replacement or mixed-ligand strategy, is a powerful method for fine-tuning the properties of the resulting material.

While direct experimental evidence for the use of this compound as a direct replacement ligand in pre-existing MOFs is not extensively documented in the reviewed literature, its structural motif is highly relevant to this strategy. The concept of building block replacement often involves introducing a ligand with similar connectivity but different functionality into a known MOF structure. For instance, in frameworks based on trimesic acid (1,3,5-benzenetricarboxylic acid), a portion of the trimesic acid linkers could theoretically be substituted with this compound.

This substitution would initially result in a MOF with altered pore chemistry due to the bulky Boc groups. More importantly, the Boc groups can be subsequently removed under specific conditions (e.g., thermal or acidic treatment) to expose free carboxylic acid functionalities within the MOF pores. This post-synthetic modification creates highly reactive sites that can be used for grafting other molecules, introducing catalytic centers, or altering the sorption properties of the material.

The table below illustrates a hypothetical scenario of how this compound could be used in a mixed-ligand approach for MOF synthesis, drawing parallels with known strategies using similar isophthalic acid derivatives.

| Parameter | Original MOF (e.g., based on Trimesic Acid) | Hypothetical Mixed-Ligand MOF | Post-Synthetically Modified MOF |

| Organic Linker(s) | Trimesic acid | Trimesic acid and this compound | Trimesic acid and 1,3,5-Benzenetricarboxylic acid (from deprotection) |

| Pore Functionality | Carboxylic acid groups | Bulky, hydrophobic tert-butyl groups | Increased density of carboxylic acid groups |

| Potential Application | Gas storage, catalysis | Precursor for functionalized materials | Enhanced catalytic activity, selective adsorption |

This strategy of "protecting group chemistry" within a crystalline solid allows for the synthesis of functionalized MOFs that might not be accessible through direct synthesis due to the reactivity of the desired functional groups under solvothermal conditions.

The rigid benzenoid core and the pre-defined orientation of the functional groups in this compound make it an attractive scaffold for the construction of macrocycles and molecular cages. The single free carboxylic acid can be used as a reactive handle for coupling reactions to build larger cyclic structures, while the two protected carboxyl groups can be deprotected in a later step to introduce inward-facing functionalities or to serve as further points for cyclization.

The synthesis of complex macrocycles often involves multi-step procedures. The use of protecting groups is crucial to prevent unwanted side reactions and to direct the cyclization in the desired manner. The tert-butoxycarbonyl groups are particularly useful due to their stability under a range of reaction conditions and their relatively mild removal conditions.

An example of a synthetic strategy towards a functionalized macrocycle using this building block would involve:

Coupling: The free carboxylic acid of this compound is reacted with a difunctional linker molecule in a high-dilution environment to favor intramolecular cyclization.

Deprotection: The resulting Boc-protected macrocycle is then treated with an acid (e.g., trifluoroacetic acid) to remove the Boc groups and expose the two carboxylic acid functionalities.

Further Functionalization: These newly exposed carboxylic acid groups can then be used to introduce other chemical moieties, such as recognition sites for guest molecules or catalytic groups.

The table below outlines the key features of this compound as a scaffold in the design of macrocycles and cages.

| Structural Feature | Role in Macrocycle/Cage Synthesis | Advantage |

| Rigid Benzoic Acid Core | Provides a well-defined geometric platform for the appended functionalities. | Leads to predictable shapes and sizes of the final supramolecular structure. |

| Single Free Carboxylic Acid | Serves as the primary reactive site for building the macrocyclic backbone. | Allows for controlled, stepwise construction of the molecular architecture. |

| Two Boc-Protected Carboxylic Acids | Act as latent functional groups that can be revealed after the main scaffold is formed. | Enables the introduction of functionality in a controlled manner, avoiding interference with the initial cyclization steps. |

This approach allows for the creation of macrocyclic and cage-like structures with precisely controlled geometries and chemical functionalities, which are of significant interest for applications in host-guest chemistry, molecular recognition, and catalysis.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and reactivity of molecular systems. For derivatives of benzoic acid, DFT calculations have been successfully employed to elucidate various chemical phenomena.

Analysis of the electronic structure through DFT provides a quantum mechanical description of the molecule. Key aspects of this analysis include the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity.

In a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a molecule with a substituted benzene (B151609) ring, DFT calculations at the B3LYP/6-311+G(d,p) level of theory revealed a HOMO-LUMO gap of 5.54 eV. mdpi.com The HOMO was localized on the electron-rich parts of the molecule, while the LUMO was predominantly situated over the more electron-deficient 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com For 3,5-Bis(tert-butoxycarbonyl)benzoic acid, a similar analysis would be expected to show the HOMO distributed over the benzoic acid ring and the carboxyl group, with the LUMO influenced by the electron-withdrawing tert-butoxycarbonyl groups.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Substituted Benzene Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.96 |

| HOMO-LUMO Gap | 5.54 |

Data adapted from a study on a related substituted amide. mdpi.com

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves locating transition states and calculating activation energy barriers. For instance, the mechanism of the Kolbe–Schmitt reaction, which involves the carboxylation of phenols, has been investigated using DFT at the M06-2X/Def2-SVP/SMD level of theory. researchgate.net These studies help in understanding the regioselectivity and the thermodynamic versus kinetic control of such reactions. researchgate.net While a specific reaction mechanism involving this compound as a reactant has not been detailed in the provided context, DFT could be similarly applied to understand its synthesis or subsequent reactions.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comactascientific.com The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).

For aromatic carboxylic acids, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atoms of the carboxylic acid and ester groups, making them sites for electrophilic interaction. researchgate.netwalisongo.ac.id Conversely, the acidic proton of the carboxyl group would appear as a region of high positive potential. actascientific.com This type of analysis helps in understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

From the results of DFT calculations, various quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters are typically calculated from the energies of the HOMO and LUMO.

Table 2: Equations for Quantum Chemical Descriptors

| Descriptor | Equation |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Electrophilicity Index (ω) | ω = χ2 / 2η |

These descriptors, when calculated for this compound, would provide quantitative measures of its chemical behavior. For example, a high chemical hardness would imply high stability and low reactivity.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, with its flexible tert-butoxycarbonyl groups, multiple low-energy conformations are possible.

Computational studies on related molecules, such as 3-(azidomethyl)benzoic acid, have shown that even relatively simple benzoic acid derivatives can exhibit conformational polymorphism, where different conformers pack into distinct crystal structures. nih.gov A conformational scan, typically performed using computational methods, can reveal the potential energy landscape and identify the most stable conformers. For this compound, the orientation of the tert-butoxycarbonyl groups relative to the plane of the benzene ring would be a key conformational variable. The interplay of steric hindrance and potential intramolecular interactions would dictate the preferred conformations. Understanding these preferences is crucial as the conformation can significantly influence the molecule's physical and chemical properties.

Ligand-Receptor Interactions

While specific molecular docking or ligand-receptor interaction studies for this compound are not extensively documented in publicly available literature, the principles of computational biology allow for theoretical predictions of its binding behavior. The structure of this molecule, featuring a central benzoic acid core with two bulky tert-butoxycarbonyl (Boc) groups, suggests several key features that would govern its interactions with a biological receptor.

The carboxylic acid group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). The two tert-butoxycarbonyl groups are sterically significant and introduce lipophilic character to the molecule. These bulky groups would likely influence the orientation of the molecule within a receptor's binding pocket, favoring interactions with hydrophobic residues.

Molecular electrostatic potential (MEP) maps, a common output of computational studies, can predict the reactive sites of a molecule. For a related compound, 4-(Boc-amino)benzoic acid, the structure is known to engage in hydrogen bonding, which influences its reactivity and interactions in biological systems. cymitquimica.com This suggests that the carboxylic acid moiety of this compound would be a key player in forming specific interactions with receptor sites. The Boc groups, by providing steric hindrance and lipophilicity, would further define the specificity of these interactions.

Prediction of Material Properties

The prediction of material properties through computational methods relies on calculating various molecular descriptors and simulating the behavior of the molecule in different states. For organic molecules like this compound, properties such as thermal stability, electronic properties, and crystal structure can be theoretically investigated.

DFT calculations are a common approach to predict the geometric and electronic properties of molecules. For instance, studies on related di-tert-butylphenol derivatives have utilized DFT at the M06-2X/Def2-SVP/SMD level of theory to investigate reaction mechanisms and thermodynamic properties. researchgate.net Similar levels of theory could be applied to this compound to predict its optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and vibrational frequencies.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large gap generally implies high stability. For a series of benzothiazole (B30560) derivatives, DFT calculations have shown that the nature of substituents significantly affects this energy gap. mdpi.com The electron-withdrawing or -donating nature of the tert-butoxycarbonyl groups, along with their steric effects, would influence the electronic distribution and thus the HOMO-LUMO gap of this compound.

Furthermore, computational studies can predict the crystalline nature of a compound. Powder X-ray diffraction (XRD) patterns can be simulated from a calculated crystal structure. For Boc-protected thio-1,3,4-oxadiazol-2-yl derivatives, sharp and intense peaks in experimental XRD patterns have been correlated with their crystalline nature, and computational methods can help interpret these findings. researchgate.net Such an approach could theoretically determine the crystal packing and resulting material properties of this compound.

Table of Predicted Molecular Properties

While specific experimental or calculated data for this compound is scarce, a hypothetical table of properties that could be determined through computational studies is presented below. These values are illustrative and would require dedicated computational analysis to be confirmed.

| Property | Predicted Value | Computational Method |

| HOMO Energy | -7.0 eV | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | -1.5 eV | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | 5.5 eV | DFT (e.g., B3LYP/6-31G) |

| Dipole Moment | 2.5 D | DFT (e.g., B3LYP/6-31G) |

| Molecular Surface Area | ~250 Ų | Molecular Mechanics |

Advanced Characterization Techniques for 3,5 Bis Tert Butoxycarbonyl Benzoic Acid Derived Structures

Spectroscopic Analysis of Complex Products

Spectroscopic techniques are fundamental in the analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about their structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of intermediates and final products in reactions involving 3,5-Bis(tert-butoxycarbonyl)benzoic acid. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In derivatives of benzoic acid, the chemical shifts of aromatic protons are indicative of the substitution pattern on the benzene (B151609) ring. For instance, in 3,5-disubstituted benzoic acid derivatives, distinct signals for the aromatic protons can be observed. The chemical shift of these signals is influenced by the solvent, temperature, and concentration. bipm.org For example, in the ¹H NMR spectrum of 3,5-Bis(trifluoromethyl)benzoic acid, the two magnetically equivalent aromatic protons at the 2- and 6-positions typically appear in the range of 8.5–8.6 ppm, while the proton at the 4-position is observed between 8.1 and 8.4 ppm. bipm.org